molecular formula C7H18N2O4Si B1293870 1-[3-(Trimethoxysilyl)propyl]urea CAS No. 23843-64-3

1-[3-(Trimethoxysilyl)propyl]urea

Cat. No. B1293870
CAS RN: 23843-64-3
M. Wt: 222.31 g/mol
InChI Key: LVACOMKKELLCHJ-UHFFFAOYSA-N
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Description

The compound "1-[3-(Trimethoxysilyl)propyl]urea" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be useful in understanding the context and potential characteristics of the compound . For instance, the synthesis of various urea derivatives and their applications in different chemical reactions are highlighted, as well as the properties of compounds containing trimethoxysilyl groups .

Synthesis Analysis

The synthesis of urea derivatives is a topic of interest in several studies. For example, one paper describes the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and thiones using a catalyst that contains a trimethoxysilyl group, which suggests that similar methodologies could potentially be applied to the synthesis of "1-[3-(Trimethoxysilyl)propyl]urea" . Another study reports the synthesis of 1,3-disubstituted ureas by reacting isocyanates with amines, which could be a relevant method for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of urea derivatives can significantly influence their reactivity and physical properties. For instance, the study of N-trimethylsilylated cyclic ureas reveals that the ring size of the urea derivatives affects their solvolysis reactivity, which could be an important consideration for the stability and reactivity of "1-[3-(Trimethoxysilyl)propyl]urea" .

Chemical Reactions Analysis

Urea derivatives are known to participate in various chemical reactions. The efficient synthesis of dihydropyrimidinones using a trimethoxysilyl-containing catalyst indicates that "1-[3-(Trimethoxysilyl)propyl]urea" might also act as a catalyst or reactant in similar multi-component reactions . Additionally, the use of urea for the synthesis of oxetanes suggests that urea derivatives can be involved in ring-opening polymerization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to "1-[3-(Trimethoxysilyl)propyl]urea" are not extensively discussed in the provided papers. However, the solubility of CO2 in a glycerol-derived solvent with a trimethoxysilyl-related structure suggests that "1-[3-(Trimethoxysilyl)propyl]urea" could have interesting solvent properties . The toxicity and irritancy of a urea-derived compound are also evaluated, which is relevant for the safety assessment of new chemical entities .

Scientific Research Applications

Application in Surface Modification

  • Summary of the Application : “1-[3-(Trimethoxysilyl)propyl]urea” is used as a surface modifying agent to form self-assembled monolayers (SAMs) on various substrates . It is primarily used to immobilize surface atoms by forming a ligand .

Application in Nanoparticle Modification

  • Summary of the Application : “1-[3-(Trimethoxysilyl)propyl]urea” capped magnetic nanoparticles can be used as catalyst supports for immobilizing surface enzymes and nanoparticles . It may also be used in the silanization of ceria, which has potential applications as medical agents .

Application in Adhesives and Sealants

  • Summary of the Application : “1-[3-(Trimethoxysilyl)propyl]urea” can be used to improve adhesion between the inorganic filler or fiber and a polymer . It can be applied to numerous primers, adhesives, sealants and abrasive grinding wheel binders .
  • Results or Outcomes : The addition of “1-[3-(Trimethoxysilyl)propyl]urea” can enhance the bonding strength of adhesives and sealants to various substrates .

Application in Coatings

  • Summary of the Application : “1-[3-(Trimethoxysilyl)propyl]urea” is used to improve the adhesion of coatings to various substrates, such as metal, glass, and ceramics .
  • Results or Outcomes : The addition of “1-[3-(Trimethoxysilyl)propyl]urea” can enhance the adhesion of coatings to various substrates, thereby improving their durability and performance .

Application in Glass Fiber Sizes and Finishes

  • Summary of the Application : “1-[3-(Trimethoxysilyl)propyl]urea” can be used to improve adhesion between the inorganic filler or fiber and a polymer . This product can be applied to glass fiber sizes and finishes .
  • Results or Outcomes : The addition of “1-[3-(Trimethoxysilyl)propyl]urea” can enhance the bonding strength of glass fiber sizes and finishes to various substrates .

Application in Wool Insulation Resin Binders

  • Summary of the Application : “1-[3-(Trimethoxysilyl)propyl]urea” can be used to improve adhesion between the inorganic filler or fiber and a polymer . This product can be applied to wool insulation resin binders .
  • Results or Outcomes : The addition of “1-[3-(Trimethoxysilyl)propyl]urea” can enhance the bonding strength of wool insulation resin binders to various substrates .

Safety And Hazards

1-[3-(Trimethoxysilyl)propyl]urea is classified as a skin irritant (Category 2, H315), causes serious eye damage (Category 1, H318), and may cause respiratory irritation (Category 3, H335) . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, eye protection, and face protection should be worn when handling this chemical .

properties

IUPAC Name

3-trimethoxysilylpropylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2O4Si/c1-11-14(12-2,13-3)6-4-5-9-7(8)10/h4-6H2,1-3H3,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVACOMKKELLCHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCNC(=O)N)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074022
Record name [3-(Trimethoxysilyl)propyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Urea, N-[3-(trimethoxysilyl)propyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

1-[3-(Trimethoxysilyl)propyl]urea

CAS RN

23843-64-3
Record name Ureidopropyltrimethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23843-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Trimethoxysilylpropylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023843643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, N-[3-(trimethoxysilyl)propyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [3-(Trimethoxysilyl)propyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(trimethoxysilyl)propyl]urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.717
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-TRIMETHOXYSILYLPROPYLUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PHD3X85U4U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
154
Citations
J Liu, Y He, S Chen, M Ma, S Yao, B Chen - Talanta, 2017 - Elsevier
Electrospray ionization mass spectrometry (ESI-MS) analysis in the negative ion mode is adversely affected by ionization suppression caused by electrical discharge and the presence …
Number of citations: 43 www.sciencedirect.com
A Mahtabani, M Niittymäki, R Anyszka, I Rytöluoto… - IEEE …, 2021 - ieeexplore.ieee.org
Surface modification of nanoparticles is often utilized to tailor the interfacial properties in dielectric nanocomposites. Introducing different functional groups to the nanoparticles’ surface …
Number of citations: 3 ieeexplore.ieee.org
P Turan, M Doğan, M Alkan, Y Turhan, H Namlı… - 2007 - Parlar Scientific Publications (PSP)
Number of citations: 3
W Bicker, JY Wu, H Yeman, K Albert… - Journal of Chromatography …, 2011 - Elsevier
The separation properties of five silica packings bonded with 1-[3-(trimethoxysilyl)propyl]urea in the range of 0–3.67μmolm −2 were investigated in the hydrophilic interaction …
Number of citations: 67 www.sciencedirect.com
Z Salehi, HH Ghahfarokhi, AA Kodadadi… - Journal of industrial and …, 2016 - Elsevier
Magnetic nanoparticles (MNPs) were prepared by a co-precipitation method and thiol and urea functionalized using (3-mercaptopropyl) trimethoxysilane (MPTS) and 1-(3-…
Number of citations: 31 www.sciencedirect.com
DY Li, YP Qin, HY Li, XW He, WY Li… - Biosensors and …, 2015 - Elsevier
A new strategy for the manufacture of a turn-on fluorescent molecularly imprinted polymer (CdTe/SiO 2 /MIP) receptor for detecting tyrosine phosphopeptide (pTyr peptide) was proposed…
Number of citations: 58 www.sciencedirect.com
Z Liu, P Chen, X Jin, LM Wang, YD Liu, HJ Choi - Polymers, 2018 - mdpi.com
As a natural polymer with abundant sources, cellulose was one of the earliest applied electrorheological (ER) materials. However, cellulose-based ER materials have not attracted …
Number of citations: 7 www.mdpi.com
G Sun, A Ali, YS Kim, JS Kim, HJ An… - Journal of separation …, 2019 - Wiley Online Library
A phase with both hydrophobic and hydrophilic functionalities has been synthesized by modification of ground silica monolith particles with C18 and 1‐[3‐(trimethoxysilyl)propyl] urea …
M Moritz, M Geszke-Moritz - Materials Science and Engineering: C, 2014 - Elsevier
The removal of two selected environmental pollutants such as 2,4-dichlorophenoxyacetic acid (2,4-D) and Triclosan (TC) was examined by adsorption experiments on the modified SBA-…
Number of citations: 33 www.sciencedirect.com
I Yavari, A Mobaraki, Z Hosseinzadeh… - Journal of Organometallic …, 2019 - Elsevier
This study intends to design and prepare a new magnetic copper catalyst and its activity was assessed by carbon-carbon coupling reactions. For this purpose, 1-[3-(trimethoxysilyl) …
Number of citations: 18 www.sciencedirect.com

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